1-Methyl-5-nitro-1H-quinolin-2-one
CAS No.:
Cat. No.: VC13764474
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O3 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 1-methyl-5-nitroquinolin-2-one |
| Standard InChI | InChI=1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3 |
| Standard InChI Key | FNEPMMJDCROXSK-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-] |
| Canonical SMILES | CN1C2=C(C=CC1=O)C(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Methyl-5-nitro-1H-quinolin-2-one belongs to the quinolinone class, characterized by a bicyclic framework comprising a pyridone ring fused to a benzene ring. The compound’s IUPAC name, 1-methyl-5-nitroquinolin-2-one, reflects the methyl group at the 1-position and the nitro group at the 5-position. X-ray crystallography of related nitroquinolones reveals planar geometries with slight distortions due to steric interactions between substituents . The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at adjacent positions, a feature exploited in synthetic modifications .
Table 1: Key Physicochemical Properties
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.18 g/mol | |
| Density | 1.331 g/cm³ (analog) | |
| Boiling Point | 475°C (analog) | |
| Flash Point | 241.1°C (analog) | |
| LogP (Partition Coefficient) | 2.28 (analog) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methyl-5-nitro-1H-quinolin-2-one reveals distinct signals for the methyl group (~3.5 ppm in NMR) and aromatic protons adjacent to the nitro group (~8.5–9.0 ppm). Infrared (IR) spectroscopy shows strong absorption bands at ~1520 cm⁻¹ and ~1350 cm⁻¹, characteristic of nitro group symmetric and asymmetric stretching vibrations . Mass spectrometry (MS) data confirm the molecular ion peak at m/z 204.18, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-methyl-5-nitro-1H-quinolin-2-one typically involves nitration of pre-functionalized quinolinone precursors. A common route starts with 1-methylquinolin-2-one, which undergoes regioselective nitration using a mixture of nitric and sulfuric acids at controlled temperatures (0–5°C) . Alternative methods include the transformation of 1-methyl-5-nitroquinolinium iodide via hydrolysis or nucleophilic displacement reactions.
Table 2: Representative Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 1-methylquinolin-2-one | , 0–5°C | 65% |
| 2 | Purification | Column chromatography (SiO₂) | 90% |
Challenges in Regioselectivity
Reactivity and Functionalization
Nucleophilic Substitution
The nitro group at the 5-position activates the quinolinone ring toward nucleophilic aromatic substitution (SAr). Treatment with amines or thiols under basic conditions yields 5-amino or 5-thioether derivatives, respectively . For example:
This reactivity is leveraged to introduce pharmacophores for drug discovery .
Cycloaddition Reactions
The electron-deficient pyridone ring participates in Diels-Alder reactions with electron-rich dienes, forming fused polycyclic structures. For instance, reaction with 1,3-cyclohexadiene yields a tetracyclic adduct with retained nitro functionality . Such transformations expand the compound’s utility in materials science and medicinal chemistry.
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